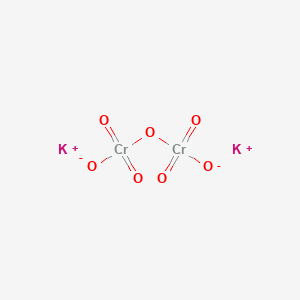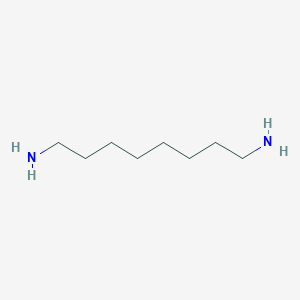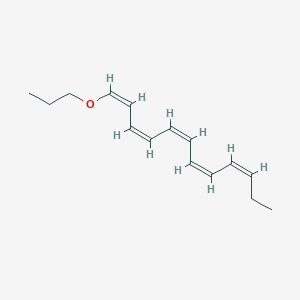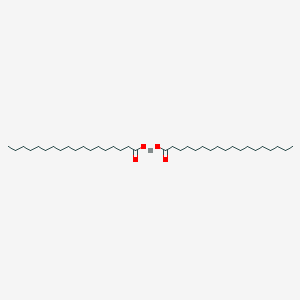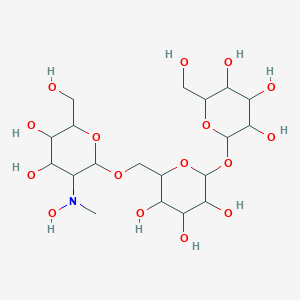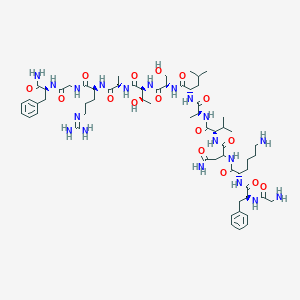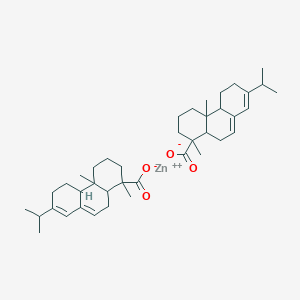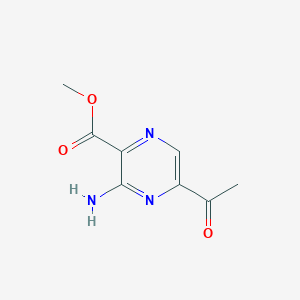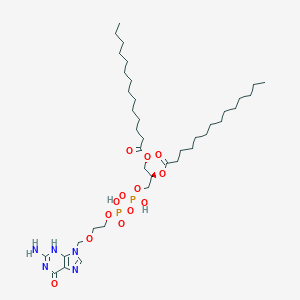
Acyclovir diphosphate dimyristoylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acyclovir diphosphate dimyristoylglycerol is a novel drug delivery system that has gained significant attention in the field of scientific research. It is a liposomal formulation of acyclovir, a potent antiviral drug, that has shown promising results in the treatment of viral infections.
Mécanisme D'action
Acyclovir diphosphate dimyristoylglycerol exerts its antiviral activity by inhibiting viral replication. The liposomes encapsulate acyclovir, which is then released in a controlled manner. Acyclovir inhibits viral DNA synthesis by acting as a substrate for viral thymidine kinase, which converts acyclovir into acyclovir monophosphate. Acyclovir monophosphate is further converted into acyclovir triphosphate, which selectively inhibits viral DNA polymerase.
Effets Biochimiques Et Physiologiques
Acyclovir diphosphate dimyristoylglycerol has shown a higher efficacy in inhibiting viral replication compared to acyclovir alone. The liposomal formulation allows for a sustained release of acyclovir, which results in a prolonged antiviral effect. The liposomes also enhance the cellular uptake of acyclovir, which improves its bioavailability. Furthermore, the liposomal formulation reduces the toxicity of acyclovir, which is a common side effect of the drug.
Avantages Et Limitations Des Expériences En Laboratoire
Acyclovir diphosphate dimyristoylglycerol has several advantages for lab experiments. The liposomal formulation allows for a precise control of drug concentration and release kinetics. The liposomes can also be modified to target specific cells or tissues, which enhances the drug's efficacy. However, the liposomal formulation is more complex and time-consuming to prepare compared to acyclovir alone. In addition, the liposomes may interact with other components in the experimental system, which can affect the results.
Orientations Futures
Acyclovir diphosphate dimyristoylglycerol has several potential future directions. The liposomal formulation can be modified to improve its stability and bioavailability. The liposomes can also be functionalized with targeting ligands to enhance their specificity. Furthermore, acyclovir diphosphate dimyristoylglycerol can be investigated for its potential use in the treatment of other viral infections and for combination therapy with other antiviral drugs.
Conclusion:
Acyclovir diphosphate dimyristoylglycerol is a promising drug delivery system that has shown significant potential in the treatment of viral infections. The liposomal formulation allows for a sustained release of acyclovir, which improves its efficacy and reduces its toxicity. The liposomes can also be modified to enhance their specificity and targeting. Further research is needed to fully explore the potential of acyclovir diphosphate dimyristoylglycerol in the field of antiviral therapy.
Méthodes De Synthèse
Acyclovir diphosphate dimyristoylglycerol is synthesized by the combination of acyclovir, dimyristoylglycerol, and dipalmitoylphosphatidylcholine. The liposomes are formed by the process of sonication and extrusion. The resulting liposomes have a size range of 100-200 nm and a narrow size distribution.
Applications De Recherche Scientifique
Acyclovir diphosphate dimyristoylglycerol has been extensively studied for its antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). It has also been investigated for its potential use in the treatment of other viral infections such as human immunodeficiency virus (HIV) and hepatitis B virus (HBV). In addition, acyclovir diphosphate dimyristoylglycerol has been explored for its ability to enhance the efficacy of other antiviral drugs.
Propriétés
Numéro CAS |
139701-81-8 |
|---|---|
Nom du produit |
Acyclovir diphosphate dimyristoylglycerol |
Formule moléculaire |
C39H71N5O13P2 |
Poids moléculaire |
880 g/mol |
Nom IUPAC |
[(2R)-3-[[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C39H71N5O13P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-34(45)53-29-33(56-35(46)26-24-22-20-18-16-14-12-10-8-6-4-2)30-55-59(50,51)57-58(48,49)54-28-27-52-32-44-31-41-36-37(44)42-39(40)43-38(36)47/h31,33H,3-30,32H2,1-2H3,(H,48,49)(H,50,51)(H3,40,42,43,47)/t33-/m1/s1 |
Clé InChI |
FSGKYMRFBHSKFV-MGBGTMOVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OP(=O)(O)OCCOCN1C=NC2=C1NC(=NC2=O)N)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCCOCN1C=NC2=C1N=C(NC2=O)N)OC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCCOCN1C=NC2=C1NC(=NC2=O)N)OC(=O)CCCCCCCCCCCCC |
Synonymes |
acyclovir diphosphate dimyristoylglycerol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



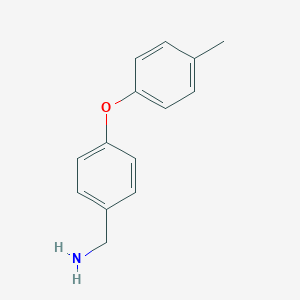
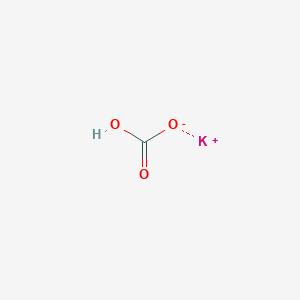
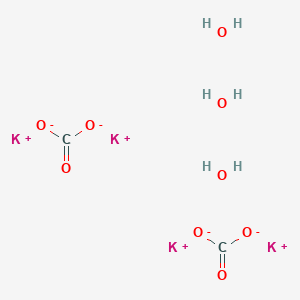
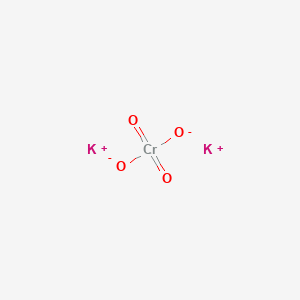
![Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B148094.png)
